molecular formula C19H32O5 B565111 (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 CAS No. 1217783-38-4

(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15

Cat. No.: B565111
CAS No.: 1217783-38-4
M. Wt: 355.552
InChI Key: ATVQZEZXTPHWTH-KCEJTPJJSA-N
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Description

The compound (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 is a complex organic molecule with a unique structure It features a cyclopenta[b]furan core, which is a fused ring system, and includes an ethyleneketal group and a decanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthesis include:

  • Formation of the Cyclopenta[b]furan Core: : This step involves the cyclization of a suitable precursor to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.

  • Introduction of the Ethyleneketal Group: : The ethyleneketal group is introduced through a ketalization reaction, where an aldehyde or ketone precursor reacts with ethylene glycol in the presence of an acid catalyst. This step protects the carbonyl group and prevents it from undergoing unwanted side reactions.

  • Attachment of the Decanyl Side Chain: : The decanyl side chain is introduced through a series of substitution reactions, where a suitable leaving group on the cyclopenta[b]furan core is replaced by the decanyl group. Common reagents for this step include alkyl halides and strong bases.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors to improve efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group in the compound can be oxidized to form a carbonyl group. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The carbonyl group in the cyclopenta[b]furan core can be reduced to form an alcohol. Common reducing agents for this reaction include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The ethyleneketal group can be hydrolyzed under acidic conditions to regenerate the carbonyl group. This reaction is typically carried out using dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Dilute hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Regeneration of carbonyl groups

Scientific Research Applications

The compound (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases.

  • Industry: : The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4S,5R,6aS)-(−)-(tert-Butyldimethylsilyloxymethyl)hexahydro-5-(tetrahydro-2H-pyran-2-yloxy)-2H-cyclopenta[b]furan-2-one
  • (3aR,4aS,5R,7aS,8S,9aR)-5-Hydroxy-4a,8-dimethyl-3-methylenedecahydroazuleno[6,5-b]furan-2(3H)-one

Uniqueness

The compound (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 is unique due to its specific structural features, such as the ethyleneketal group and the decanyl side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3aR,4R,5R,6aS)-5-hydroxy-4-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)-1,3-dioxolan-2-yl]ethyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O5/c1-2-3-4-5-6-8-19(22-10-11-23-19)9-7-14-15-12-18(21)24-17(15)13-16(14)20/h14-17,20H,2-13H2,1H3/t14-,15-,16-,17+/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVQZEZXTPHWTH-KCEJTPJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(OCCO1)CC[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15
Reactant of Route 2
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15
Reactant of Route 3
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15
Reactant of Route 4
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15
Reactant of Route 5
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15
Reactant of Route 6
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15

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